molecular formula C15H14F2N2O2S B3254374 N'-(1-(2,4-Difluorophenyl)ethylidene)-4-methylbenzenesulfonohydrazide CAS No. 2369613-58-9

N'-(1-(2,4-Difluorophenyl)ethylidene)-4-methylbenzenesulfonohydrazide

Cat. No.: B3254374
CAS No.: 2369613-58-9
M. Wt: 324.3 g/mol
InChI Key: XQCAIYHKHXUUKS-WOJGMQOQSA-N
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Description

N’-(1-(2,4-Difluorophenyl)ethylidene)-4-methylbenzenesulfonohydrazide is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound features a difluorophenyl group and a sulfonohydrazide moiety, making it a versatile candidate for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-(2,4-Difluorophenyl)ethylidene)-4-methylbenzenesulfonohydrazide typically involves the reaction of 2,4-difluoroacetophenone with 4-methylbenzenesulfonohydrazide under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The mixture is heated to reflux for several hours, followed by cooling and filtration to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(1-(2,4-Difluorophenyl)ethylidene)-4-methylbenzenesulfonohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonohydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenyl sulfonic acid derivatives, while reduction can produce difluorophenyl ethylamine derivatives.

Scientific Research Applications

N’-(1-(2,4-Difluorophenyl)ethylidene)-4-methylbenzenesulfonohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N’-(1-(2,4-Difluorophenyl)ethylidene)-4-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets. The difluorophenyl group can interact with hydrophobic pockets in proteins, while the sulfonohydrazide moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluoroacetophenone: A precursor in the synthesis of N’-(1-(2,4-Difluorophenyl)ethylidene)-4-methylbenzenesulfonohydrazide.

    4-Methylbenzenesulfonohydrazide: Another precursor used in the synthesis.

    Difluorophenyl isocyanate: A compound with similar difluorophenyl group but different functional properties.

Uniqueness

N’-(1-(2,4-Difluorophenyl)ethylidene)-4-methylbenzenesulfonohydrazide is unique due to its combination of difluorophenyl and sulfonohydrazide groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

N-[(E)-1-(2,4-difluorophenyl)ethylideneamino]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N2O2S/c1-10-3-6-13(7-4-10)22(20,21)19-18-11(2)14-8-5-12(16)9-15(14)17/h3-9,19H,1-2H3/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQCAIYHKHXUUKS-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C(C)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C(\C)/C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(1-(2,4-Difluorophenyl)ethylidene)-4-methylbenzenesulfonohydrazide
Reactant of Route 2
N'-(1-(2,4-Difluorophenyl)ethylidene)-4-methylbenzenesulfonohydrazide
Reactant of Route 3
N'-(1-(2,4-Difluorophenyl)ethylidene)-4-methylbenzenesulfonohydrazide
Reactant of Route 4
N'-(1-(2,4-Difluorophenyl)ethylidene)-4-methylbenzenesulfonohydrazide
Reactant of Route 5
N'-(1-(2,4-Difluorophenyl)ethylidene)-4-methylbenzenesulfonohydrazide
Reactant of Route 6
N'-(1-(2,4-Difluorophenyl)ethylidene)-4-methylbenzenesulfonohydrazide

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